Cas no 732976-86-2 (Azetidine-3-carbonitrile)
Azetidine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Azetidine-3-carbonitrile
- 3-Azetidinecarboniteile
- 3-Azetidinecarbonitrile
- AK-67819
- ANW-57148
- CTK8B7380
- KB-250679
- SureCN611846
- FT-0766011
- MFCD07787255
- 732976-86-2
- SB51319
- BCP29647
- DTXSID70622677
- 3-cyanoazetidine
- A866111
- AKOS006338100
- CS-0183070
- EN300-69839
- CS1269
- F1907-0847
- PBIUUJCEMUAWJJ-UHFFFAOYSA-N
- DB-027542
-
- MDL: MFCD07787255
- Inchi: 1S/C4H6N2/c5-1-4-2-6-3-4/h4,6H,2-3H2
- InChI Key: PBIUUJCEMUAWJJ-UHFFFAOYSA-N
- SMILES: N1CC(C#N)C1
Computed Properties
- Exact Mass: 82.05318
- Monoisotopic Mass: 82.053098200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 35.8Ų
Experimental Properties
- PSA: 35.82
Azetidine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A965768-10mg |
Azetidine-3-carbonitrile |
732976-86-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A965768-50mg |
Azetidine-3-carbonitrile |
732976-86-2 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | A965768-100mg |
Azetidine-3-carbonitrile |
732976-86-2 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Fluorochem | 220197-1g |
Azetidine-3-carbonitrile |
732976-86-2 | 95% | 1g |
£410.00 | 2022-02-28 | |
| Fluorochem | 220197-5g |
Azetidine-3-carbonitrile |
732976-86-2 | 95% | 5g |
£1110.00 | 2022-02-28 | |
| Fluorochem | 220197-10g |
Azetidine-3-carbonitrile |
732976-86-2 | 95% | 10g |
£1850.00 | 2022-02-28 | |
| Alichem | A449040910-1g |
Azetidine-3-carbonitrile |
732976-86-2 | 95% | 1g |
$332.64 | 2023-09-01 | |
| Chemenu | CM108521-1g |
azetidine-3-carbonitrile |
732976-86-2 | 95% | 1g |
$356 | 2021-06-10 | |
| Chemenu | CM108521-1g |
azetidine-3-carbonitrile |
732976-86-2 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y0982129-5g |
Azetidine-3-carbonitrile |
732976-86-2 | 95% | 5g |
$1900 | 2024-08-02 |
Azetidine-3-carbonitrile Suppliers
Azetidine-3-carbonitrile Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Azetidine-3-carbonitrile
Introduction to Azetidine-3-carbonitrile (CAS No. 732976-86-2)
Azetidine-3-carbonitrile, a compound with the chemical formula C₄H₅N₃, is a significant molecule in the field of organic chemistry and pharmaceutical research. Its CAS number, 732976-86-2, uniquely identifies it in scientific literature and databases. This heterocyclic nitrile derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
The structure of Azetidine-3-carbonitrile features a five-membered ring containing two carbon atoms and three heteroatoms: one nitrogen atom at the 3-position and two additional nitrogen atoms within the ring. This unique arrangement imparts distinct reactivity and electronic properties, making it a promising candidate for further chemical modifications. The presence of a nitrile group at the 3-position enhances its potential as a precursor in medicinal chemistry, particularly in the development of novel therapeutic agents.
Recent advancements in pharmaceutical research have highlighted the importance of Azetidine-3-carbonitrile in drug discovery. Its scaffold is particularly interesting because it can be functionalized in multiple ways to produce derivatives with enhanced bioactivity. For instance, studies have demonstrated its utility in generating compounds with potential antimicrobial and anti-inflammatory properties. The flexibility of the azetidine ring allows for the introduction of various substituents, enabling fine-tuning of physicochemical properties such as solubility, metabolic stability, and target specificity.
In addition to its pharmaceutical applications, Azetidine-3-carbonitrile has shown promise in materials science. Researchers are exploring its role in synthesizing polymers with unique mechanical and thermal properties. The incorporation of nitrile groups into polymer backbones can improve thermal stability and chemical resistance, making these materials suitable for high-performance applications. This dual utility underscores the compound's significance across multiple scientific disciplines.
The synthesis of Azetidine-3-carbonitrile typically involves multi-step organic reactions, often starting from readily available precursors such as aziridines or cyano-substituted alkanes. Advanced catalytic methods have been developed to streamline these processes, improving yield and reducing byproduct formation. These innovations are crucial for scaling up production while maintaining cost-effectiveness and environmental sustainability.
One of the most compelling aspects of Azetidine-3-carbonitrile is its role in developing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, including signal transduction and cell division. Dysregulation of kinase activity is implicated in various diseases, making them attractive targets for therapeutic intervention. By serving as a building block for kinase inhibitors, Azetidine-3-carbonitrile contributes to the fight against conditions such as cancer and inflammatory disorders.
The compound's reactivity also makes it valuable in designing protease inhibitors. Proteases are enzymes that cleave peptide bonds, playing critical roles in metabolic pathways and disease mechanisms. Derivatives of Azetidine-3-carbonitrile have been investigated for their ability to inhibit specific proteases, offering potential treatments for conditions like Alzheimer's disease and certain viral infections.
Computational chemistry has played a pivotal role in understanding the behavior of Azetidine-3-carbonitrile at both molecular and macroscopic levels. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets, guiding the design of more effective derivatives. These computational approaches complement experimental work by providing insights into binding affinities, metabolic pathways, and potential side effects.
The future prospects for Azetidine-3-carbonitrile are promising, with ongoing research focusing on expanding its applications. Exploration into green chemistry principles aims to develop more sustainable synthetic routes, reducing reliance on hazardous reagents or energy-intensive processes. Such efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion, Azetidine-3-carbonitrile (CAS No. 732976-86-2) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse functionalization, making it a cornerstone in drug discovery programs targeting kinases, proteases, and other therapeutic targets. As research continues to uncover new applications for this molecule, its importance is likely to grow further within the scientific community.
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